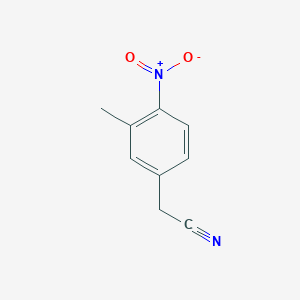

2-(3-Methyl-4-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-6-8(4-5-10)2-3-9(7)11(12)13/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDDKCXHPQTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methyl 4 Nitrophenyl Acetonitrile

Alkylation Reactions in Arylacetonitrile Synthesis

The formation of the arylacetonitrile framework is a critical preliminary stage. While direct alkylation of the acetonitrile (B52724) anion is possible, a more common and reliable approach for preparing specific isomers involves precursor-based strategies, particularly the reaction of a substituted benzyl (B1604629) halide with a cyanide salt. This method ensures the correct placement of the aryl and nitrile groups.

The synthesis of the immediate precursor, 2-(3-methylphenyl)acetonitrile, is typically achieved through a nucleophilic substitution reaction. This process involves the cyanation of a 3-methylbenzyl halide. In this context, the "alkylation" refers to the formation of the new carbon-carbon bond between the benzylic carbon and the cyanide carbon.

The general reaction is as follows: 3-methylbenzyl bromide reacts with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to yield 2-(3-methylphenyl)acetonitrile. This is a standard Williamson ether synthesis-type reaction, but for nitriles.

Table 1: Representative Conditions for Precursor Synthesis

| Reactant | Reagent | Solvent | Outcome |

|---|---|---|---|

| 3-Methylbenzyl Bromide | Sodium Cyanide (NaCN) | DMSO | 2-(3-Methylphenyl)acetonitrile |

| 3-Methylbenzyl Chloride | Potassium Cyanide (KCN) | Aqueous Ethanol | 2-(3-Methylphenyl)acetonitrile |

This precursor is a crucial intermediate for subsequent functionalization, such as nitration, to produce the target compound. echemi.com

Nitration Strategies for Arylacetonitriles

The introduction of a nitro (-NO₂) group onto the aromatic ring of 2-(3-methylphenyl)acetonitrile is an electrophilic aromatic substitution reaction. The success of this synthesis hinges on controlling the position of nitration to favor the formation of the 4-nitro isomer.

The regioselectivity of the nitration of 2-(3-methylphenyl)acetonitrile is determined by the electronic effects of the two substituents on the benzene (B151609) ring: the methyl group (-CH₃) at position 3 and the cyanomethyl group (-CH₂CN) at position 1.

Methyl Group (-CH₃): This is an activating group and an ortho-, para-director. It increases electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.

Cyanomethyl Group (-CH₂CN): This group is weakly deactivating and considered a meta-director due to the electron-withdrawing nature of the nitrile. libretexts.org

When both groups are present, the powerful activating and directing effect of the methyl group dominates. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the positions activated by the methyl group. Of the available activated positions (2, 4, and 6), position 4 is sterically the most accessible and electronically favored, leading to 2-(3-Methyl-4-nitrophenyl)acetonitrile as a major product.

The choice of nitrating agent is critical for controlling the reaction and maximizing the yield of the desired isomer. The most common method for nitration is the use of a mixed acid solution.

Mixed Acid Nitration: A combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.

Alternative Nitrating Systems: For deactivated substrates or when higher regioselectivity is desired, other nitrating systems can be employed.

Acyl Nitrates: Reagents like acetyl nitrate, generated from nitric acid and acetic anhydride, can be used.

Zeolite Catalysts: The use of solid acid catalysts, such as zeolites, in conjunction with nitrating agents has been shown to enhance regioselectivity in the nitration of deactivated aromatic compounds like benzonitrile. rsc.orgcardiff.ac.uk These systems can favor the formation of the para-isomer by influencing the transition state geometry within the catalyst's pores. rsc.org

Table 2: Nitrating Systems and Their Influence on Selectivity

| Nitrating Agent | Catalyst/Medium | Key Feature | Expected Outcome for 2-(3-methylphenyl)acetonitrile |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | None | Standard, strong electrophile generation | Formation of 4-nitro isomer as a major product |

| Trifluoroacetyl Nitrate | Zeolite Hβ | Enhanced para-selectivity for deactivated rings | Potentially higher yield of the 4-nitro isomer |

| Nitrogen Dioxide / O₂ | Zeolites | Mild conditions, improved regioselectivity | Favorable for selective nitration |

Multi-Step Synthetic Routes to Specific Analogues and Isomers

The synthesis of various nitrophenylacetonitrile isomers often requires distinct multi-step pathways, as the directing effects of the substituents dictate the feasibility of direct nitration of a common precursor.

The synthesis of isomers of the target compound provides insight into the principles of regioselectivity.

2-(2-nitrophenyl)acetonitrile (ortho-isomer): Direct nitration of phenylacetonitrile (B145931) yields a mixture of ortho- and para-isomers. A more specific route involves a multi-step process starting from a precursor where the ortho-relationship is already established, such as the dehydration of an oxime derived from 2-nitrophenylpyruvic acid. prepchem.comgoogle.com

2-(4-nitrophenyl)acetonitrile (para-isomer): This isomer is a common product from the direct nitration of phenylacetonitrile, often formed alongside the ortho-isomer. The separation is typically achieved by recrystallization. The para-isomer can be obtained in higher yields by using directional nitrating agents, such as a mixture of nitric acid and polyphosphoric acid, which sterically hinder ortho-attack and favor the para-position.

2-(3-nitrophenyl)acetonitrile (meta-isomer): Synthesizing the meta-isomer is more challenging via direct nitration of phenylacetonitrile because the cyanomethyl group is not a strong enough meta-director to overcome the ortho-, para-directing influence of the benzene ring itself. A common strategy is to start with a compound that already has a meta-directing group, perform the nitration, and then convert that group into the desired cyanomethyl functionality. For instance, starting with m-nitrotoluene, which can be brominated at the benzylic position and then subjected to cyanation. nih.gov

Table 3: Synthetic Approaches for Nitrophenylacetonitrile Isomers

| Isomer | Common Starting Material | Key Synthetic Step | Reference |

|---|---|---|---|

| 2-(2-nitrophenyl)acetonitrile | 2-Nitrophenylpyruvic acid oxime | Dehydration | prepchem.com |

| 2-(4-nitrophenyl)acetonitrile | Phenylacetonitrile | Directional Nitration | researchgate.net |

| 2-(3-nitrophenyl)acetonitrile | m-Nitrotoluene | Benzylic Bromination followed by Cyanation | nih.gov |

Green Chemistry Approaches in Arylacetonitrile Synthesis

In recent years, the principles of green chemistry have guided the development of synthetic routes that are more environmentally benign, efficient, and safer. For the synthesis of arylacetonitriles, including this compound, this has translated into exploring methodologies that avoid hazardous reagents and minimize waste. A significant focus has been on developing catalytic systems that operate under mild conditions and, particularly, those that circumvent the use of toxic and expensive transition metals.

The development of transition-metal-free catalytic systems for C-C bond formation represents a significant advancement in green chemistry. These methods avoid the environmental and economic issues associated with residual metal contamination in the final products and the use of often-toxic heavy metals. For the synthesis of arylacetonitriles, these approaches typically involve photoredox catalysis using organic dyes or organocatalysis, providing novel pathways for cyanation reactions.

While direct transition-metal-free catalytic synthesis of this compound is not extensively documented, analogous transformations reported in the literature for similar substrates highlight the potential of these methods. These green approaches often utilize readily available starting materials and non-toxic cyanide sources.

Photocatalytic Deoxycyanation:

One promising metal-free strategy involves the photocatalytic deoxycyanation of alcohols. This method uses a commercially available organic photocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), to convert alcohols into the corresponding nitriles using a non-toxic cyanide source like tosyl cyanide under visible light irradiation. This approach is notable for its excellent functional group tolerance. The proposed mechanism involves the photocatalyst generating a highly oxidizing species upon irradiation, which engages with an activated alcohol intermediate. This leads to the formation of an alkyl radical that subsequently reacts with the cyanide source to yield the final nitrile product.

Table 1: Representative Conditions for Photocatalytic Deoxycyanation of Alcohols

| Parameter | Condition |

| Starting Material | (3-Methyl-4-nitrophenyl)methanol |

| Potential Catalyst | 4CzIPN (organic photocatalyst) |

| Cyanide Source | Tosyl cyanide |

| Activator | N-Hydroxy-2-pyridinethione carbamate |

| Light Source | Visible Light (e.g., 450 nm LED) |

| Solvent | Methyl tert-butyl ether / Acetone / Water |

| Temperature | Room Temperature |

This method's applicability to complex molecules suggests its potential for the late-stage functionalization and synthesis of compounds like this compound from (3-methyl-4-nitrophenyl)methanol.

Electrochemical Denitrative Cyanation:

Another innovative transition-metal-free approach is the electrochemical denitrative cyanation of nitroarenes. This method utilizes an inexpensive ionic liquid, N-methylimidazolium p-toluenesulfonate, to promote the reaction under mild conditions. organic-chemistry.org By applying an electric current, a nitroarene substrate can be converted directly to the corresponding aryl nitrile. organic-chemistry.org This technique is particularly relevant for the synthesis of this compound, as it could potentially use 3,4-dimethylnitrobenzene as a precursor, followed by benzylic cyanation.

Table 2: Key Features of Electrochemical Denitrative Cyanation

| Feature | Description |

| Catalysis | Transition-metal-free |

| Promoter | Ionic Liquid (e.g., N-methylimidazolium p-toluenesulfonate) |

| Reaction Type | Electrochemical Synthesis |

| Key Advantage | Converts nitroarenes directly to nitriles |

| Conditions | Mild temperature and pressure |

| Green Aspect | Avoids metal catalysts and harsh reagents |

These transition-metal-free catalytic methods represent the frontier in the green synthesis of arylacetonitriles. Their mild reaction conditions, avoidance of toxic metals, and use of safer reagents align with the core principles of sustainable chemical manufacturing. Further research into adapting these methodologies for the specific synthesis of this compound could provide more efficient and environmentally responsible production routes.

Reactivity and Reaction Mechanisms of 2 3 Methyl 4 Nitrophenyl Acetonitrile

Alpha-Carbon Reactivity: Proton Transfer and Carbanion Formation

The methylene (B1212753) bridge (-CH2-) alpha to both the phenyl ring and the cyano group is the primary site of reactivity in 2-(3-Methyl-4-nitrophenyl)acetonitrile. The protons on this carbon are acidic and can be abstracted by a base to form a resonance-stabilized carbanion.

Kinetic Studies of Deprotonation in Solution

While specific kinetic data for the deprotonation of this compound are not extensively documented in readily available literature, studies on analogous compounds, such as ortho-methyl substituted 4-nitrophenylphenylcyanomethane, provide valuable insights. Research on these related structures has shown that the introduction of a methyl group in the ortho position to the cyano-methyl group can lead to a significant reduction in both the equilibrium and rate constants of proton transfer reactions. hkust.edu.hk This effect is attributed to steric hindrance, which impedes the approach of the base to the acidic proton.

The rate of deprotonation is also influenced by the strength of the base and the polarity of the solvent. Stronger bases will facilitate a faster proton abstraction, and polar aprotic solvents are generally preferred to solvate the resulting carbanion without participating in proton exchange.

Influence of the Nitro Group on Methylene Acidity and Carbanion Stability

The nitro group (-NO2) at the para position of the phenyl ring plays a crucial role in enhancing the acidity of the alpha-methylene protons. As a potent electron-withdrawing group, the nitro group delocalizes the negative charge of the carbanion through both inductive and resonance effects. vedantu.comyoutube.com This delocalization distributes the electron density over the entire aromatic system and the nitro group, thereby stabilizing the conjugate base and shifting the equilibrium towards carbanion formation. vedantu.com

The resonance stabilization is particularly significant, as it allows the negative charge to be shared by the electronegative oxygen atoms of the nitro group. This extensive charge delocalization is a key factor contributing to the increased stability of the carbanion derived from this compound compared to unsubstituted phenylacetonitrile (B145931).

Table 1: Estimated Substituent Effects on the Acidity of the Methylene Group

| Substituent | Position | Electronic Effect | Impact on Methylene Acidity |

| Nitro (-NO2) | Para | Strong Electron-Withdrawing (Resonance and Inductive) | Increases acidity significantly |

| Methyl (-CH3) | Meta | Weak Electron-Donating (Inductive) | Decreases acidity slightly |

Nucleophilic Character of the Acetonitrile (B52724) Alpha-Carbon

The carbanion generated from the deprotonation of this compound is a potent nucleophile. acs.org The localized negative charge on the alpha-carbon makes it highly reactive towards a variety of electrophilic species.

Condensation Reactions with Electrophilic Substrates

The nucleophilic carbanion readily participates in condensation reactions with various electrophiles, most notably the carbonyl group of aldehydes and ketones. These reactions, such as the Knoevenagel condensation, result in the formation of new carbon-carbon bonds and are fundamental in organic synthesis for constructing more complex molecular architectures. rsc.orgorganic-chemistry.org

Base-catalyzed condensation reactions are common for arylacetonitriles. The choice of base is crucial not only for the initial deprotonation but also for influencing the stereochemical outcome of the reaction, particularly in asymmetric synthesis. hkust.edu.hk While specific studies on the stereoselective condensation of this compound are limited, research on similar arylacetonitriles has demonstrated that the use of chiral bases or catalysts can induce enantioselectivity in the formation of the final product. hkust.edu.hk The stereochemistry of these reactions can be thermodynamically controlled, with the enantiomeric excess (%ee) sometimes increasing with longer reaction times. hkust.edu.hk

The selection of the solvent also plays a significant role in stereoselectivity. Weakly donating solvents have been found to be more effective in inducing asymmetry in some asymmetric aldol (B89426) reactions of arylacetonitriles. hkust.edu.hk

Intermolecular Condensation: The carbanion of this compound can react with a separate electrophilic molecule in an intermolecular fashion. A classic example is the reaction with an aromatic aldehyde, which, after the initial nucleophilic addition, typically undergoes dehydration to yield a substituted cinnamonitrile (B126248) derivative. The reaction proceeds through the formation of a β-hydroxynitrile intermediate. nih.gov

Table 2: Examples of Intermolecular Condensation Reactions of Arylacetonitriles

| Arylacetonitrile Reactant | Electrophile | Product Type |

| This compound | Aromatic Aldehyde | Substituted Cinnamonitrile |

| Phenylacetonitrile | Glyoxylic Acid | Arylmaleic Acid Derivative nih.gov |

Intramolecular Condensation: In molecules containing both the this compound moiety and a suitable electrophilic center, an intramolecular condensation or cyclization can occur. nih.gov These reactions are highly valuable for the synthesis of cyclic and heterocyclic compounds. The reaction is typically initiated by a base, which generates the carbanion, followed by an intramolecular nucleophilic attack on the electrophilic site within the same molecule. For instance, derivatives of this compound with an appropriately positioned ester or ketone group could undergo intramolecular cyclization to form five- or six-membered rings. The feasibility and pathway of such reactions depend on the length and flexibility of the linking chain between the nucleophilic and electrophilic centers.

Cyanomethylation Reactions

Cyanomethylation reactions involve the introduction of a cyanomethyl (–CH₂CN) group onto a substrate. In the context of this compound, this would typically involve the deprotonation of the α-carbon to form a carbanion, which then acts as a nucleophile. However, the reactivity of this specific compound in such reactions is significantly influenced by its electronic properties.

Transition-metal catalysis is a common strategy for the α-alkylation of nitriles. These reactions often proceed through a borrowing hydrogen or acceptorless dehydrogenative coupling mechanism, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then undergoes a Knoevenagel condensation with the nitrile, followed by reduction of the resulting α,β-unsaturated nitrile. acs.org

Despite the versatility of these methods, research indicates that substrates containing strong electron-withdrawing groups, such as a nitro group at the para-position, exhibit poor reactivity. For instance, in a study on pincer-cobalt-catalyzed α-alkylation of nitriles with alcohols, 2-(4-nitrophenyl)acetonitrile was found to be unreactive. acs.org The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the α-carbon, making the initial deprotonation and subsequent C-C bond formation steps unfavorable. acs.org Given the identical para-nitro substitution, this compound is expected to show similarly limited reactivity as a nucleophile in these transition-metal-catalyzed cyanomethylation or α-alkylation reactions.

Table 1: Substrate Reactivity in Pincer-Cobalt-Catalyzed α-Alkylation

| Substrate | Catalyst System | Reactivity | Probable Reason for Reactivity |

|---|---|---|---|

| 2-(4-Nitrophenyl)acetonitrile | (iPr2NNN)CoCl₂ / KOtBu | No reaction | Strong electron-withdrawing NO₂ group reduces nucleophilicity of the α-position. acs.org |

| This compound | (iPr2NNN)CoCl₂ / KOtBu | Expected to be unreactive | Presence of the same strong electron-withdrawing 4-nitro group. |

This table illustrates the expected reactivity based on findings for structurally similar compounds.

Electrochemical methods provide an alternative pathway for cyanomethylation, often involving the generation of radical species or anions from acetonitrile, which serves as both the solvent and the cyanomethyl source. rsc.orgresearchgate.net These reactions can be used for the cyanation or cyanomethylation of various substrates, such as trimethylammonium salts, by cleaving C-N bonds. rsc.org

In a typical electrochemical setup, the cyanomethyl anion can be generated at the cathode from the reduction of acetonitrile. This electrogenerated base can then promote reactions. researchgate.net However, the application of this compound in such reactions as the cyanomethylating agent has not been specifically documented. The electrochemical reduction would likely target the nitro group first, as aromatic nitro groups are readily reduced electrochemically, which would complicate the desired generation of the α-carbanion.

Reactions Involving the Nitro Group (–NO2)

The nitro group is a potent electron-withdrawing moiety that strongly influences the reactivity of the aromatic ring and serves as a key functional handle for a variety of chemical transformations. Its susceptibility to reduction is a cornerstone of its chemistry.

Reductive Transformations of the Nitro Moiety

The reduction of the nitro group can yield a range of products, including nitroso, hydroxylamine, and amine derivatives, depending on the reaction conditions and the reducing agents employed. encyclopedia.pub This versatility makes reductive transformations a valuable tool in synthetic organic chemistry.

Electrochemical methods offer a highly selective and controlled approach to reducing aromatic nitro compounds under mild conditions. numberanalytics.com The reduction of a nitroarene like this compound is expected to proceed through a stepwise pathway involving a series of electron and proton transfers. dtic.mil

While specific cyclic voltammetry data for this compound is not detailed in the available literature, the process can be summarized by the following general pathway observed for nitroarenes. dtic.milrsc.org

| Step | Intermediate | Electrons Transferred (Cumulative) |

|---|---|---|

| 1 | Nitrosoarene (Ar-N=O) | 2e⁻ |

| 2 | Hydroxylamine (Ar-NHOH) | 4e⁻ |

| 3 | Aniline (Ar-NH₂) | 6e⁻ |

Factors such as the electrode material, solvent, and pH can significantly influence the reduction potentials and may allow for the selective formation of intermediates like azoxy or azo compounds through dimerization pathways. rsc.org

Radical Reactions and Mechanistic Intermediates

The presence of both a nitro group and a benzylic C-H bond in this compound suggests complex behavior in radical reactions, where it can potentially act as a substrate for functionalization or as a modulator of radical processes.

Photochemical Generation of Reactive Intermediates from Analogues

Photolysis of nitroaromatic compounds, particularly ortho-nitrobenzyl derivatives, is a well-established method for generating reactive intermediates. acs.orgresearchgate.net Upon UV irradiation, these compounds can undergo intramolecular hydrogen abstraction from the benzylic position to the excited nitro group, forming an aci-nitro intermediate. acs.orgresearchgate.net

Further reaction of this intermediate can lead to a variety of species. For example, studies on 2-nitrobenzyl compounds have identified cyclic intermediates and nitroso products that precede the release of a leaving group. acs.org The efficiency of these photochemical reactions can be highly dependent on the stability of the benzylic radical formed after hydrogen atom transfer. researchgate.netrsc.org While this compound is a para-substituted compound, the general principles of forming excited states and reactive intermediates through photolysis are relevant to this class of molecules. cdnsciencepub.com

Free-Radical Initiated Functionalization Strategies

While the benzylic C(sp³)–H bond is a common target for radical functionalization, the strong electron-withdrawing nature of the nitro group plays a decisive role in the reactivity of compounds like this compound. rsc.org Nitroaromatic compounds are well-documented as effective inhibitors of free-radical polymerization. mdpi.comgoogle.com

This inhibitory action arises from the ability of the nitro group to act as a radical trap. It can react with primary or propagating radicals to form a new, more stable radical adduct (a nitroxide radical), which is generally unreactive and cannot re-initiate a reaction chain. mdpi.com This process, known as "futile metabolism" in biological contexts, effectively quenches the radical process. nih.gov

Therefore, attempts to functionalize the benzylic position of this compound via a standard free-radical pathway, for instance using an initiator like AIBN (Azobisisobutyronitrile), would likely be impeded. Instead of C-H functionalization, the compound would predominantly act as a radical scavenger. This behavior has been observed in related systems where the addition of radical inhibitors like butylhydroxytoluene (B512018) (BHT) significantly reduces reaction yields, indicating the involvement of radical species. mdpi.com

Derivatization and Synthetic Applications of 2 3 Methyl 4 Nitrophenyl Acetonitrile

Role as a Building Block in Complex Organic Molecule Synthesis

The presence of both a nitro and a nitrile functional group, along with a reactive methylene (B1212753) group, endows 2-(3-Methyl-4-nitrophenyl)acetonitrile with a versatile reactivity profile, rendering it an important intermediate in the synthesis of elaborate organic molecules. mdpi.com The nitro group can be readily reduced to an amino group, which can then participate in a wide array of chemical transformations, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

Precursors for Pharmaceutical and Agrochemical Synthesis

Nitrophenylacetonitrile derivatives are recognized as key intermediates in the synthesis of various pharmaceutical and agrochemical compounds. mdpi.comgoogle.comgoogle.com The core structure of this compound provides a scaffold that can be chemically modified to produce a diverse range of biologically active molecules. For instance, the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions, can introduce a variety of functional groups. Similarly, the nitrile group can be converted into amides, carboxylic acids, or amines, which are common functionalities in drug molecules. While specific, large-scale applications in commercial pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, the chemical properties of this compound make it a prime candidate for the development of new therapeutic agents and crop protection chemicals.

Construction of Heterocyclic Systems

The reactivity of the active methylene group and the nitrile functionality in this compound makes it a suitable precursor for the construction of a variety of heterocyclic ring systems. These heterocycles are fundamental components of many biologically active compounds.

Isothiazole (B42339) Synthesis via Annulation Reactions

The synthesis of isothiazole derivatives can be achieved through various annulation reactions. organic-chemistry.orgmedwinpublishers.comresearchgate.net One common method involves the reaction of a compound containing an active methylene group, such as this compound, with a sulfur source and an aminating agent. While specific examples detailing the use of this compound in isothiazole synthesis are not prevalent in the literature, the general reactivity of arylacetonitriles suggests its potential in such transformations. A plausible synthetic route could involve the reaction with a source of sulfur, such as elemental sulfur or a thiol, and an ammonia (B1221849) equivalent, leading to the formation of the isothiazole ring.

Table 1: Plausible Isothiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|

Formation of Oxazole (B20620) and Tetrazole Ring Systems

Oxazole Synthesis: The formation of oxazole rings often involves the reaction of a precursor containing a carbonyl group and an adjacent carbon bearing a leaving group with an amide. organic-chemistry.orgwikipedia.orgpharmaguideline.comcaltech.edunih.gov While this compound does not directly contain a carbonyl group, it can be chemically transformed into intermediates suitable for oxazole synthesis. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acid chloride and reaction with an α-aminoketone, could yield an oxazole derivative.

Tetrazole Synthesis: The synthesis of tetrazoles from nitriles is a well-established transformation, typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) salt, such as sodium azide. acs.orgrsc.orgnih.govchalcogen.ro This reaction is often catalyzed by a Lewis acid or a proton source. The nitrile group of this compound is susceptible to this cycloaddition, which would lead to the formation of a 5-substituted tetrazole ring.

Table 2: Plausible Tetrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|

Pyran and Pyrimidine (B1678525) Derivatives Incorporating Nitrophenyl Moieties

Pyran Synthesis: The synthesis of pyran derivatives often utilizes multicomponent reactions involving an active methylene compound, an aldehyde, and a 1,3-dicarbonyl compound or a similar species. mdpi.comwikipedia.orgnih.gov The active methylene group of this compound makes it a suitable candidate for such reactions. For example, a one-pot reaction with an aromatic aldehyde and malononitrile (B47326) in the presence of a basic catalyst can lead to the formation of a highly substituted pyran ring.

Pyrimidine Synthesis: Pyrimidine rings can be constructed through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.orgbu.edu.egrsc.orgresearchgate.netmdpi.com While this compound is not a direct precursor in the most common pyrimidine syntheses, it can be used to generate intermediates suitable for such cyclizations. For example, its reaction with an orthoformate can yield a cinnamonitrile (B126248) derivative, which can then react with an amidine to form a pyrimidine.

Table 3: Plausible Pyran and Pyrimidine Synthesis

| Heterocycle | Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|---|

| Pyran | This compound | Aromatic Aldehyde | Malononitrile | Substituted 2-amino-4H-pyran |

Triazole Formation via Cycloaddition Reactions with Active Methylene Compounds

The formation of triazole rings can be achieved through various synthetic routes, including the cycloaddition of azides with activated alkynes or the reaction of active methylene compounds with diazonium salts. nih.govfrontiersin.orgmdpi.comarkat-usa.orgresearchgate.net The active methylene group in this compound can react with an aryl diazonium salt to form a hydrazone, which can then undergo oxidative cyclization to yield a 1,2,4-triazole (B32235) derivative. Another approach is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with a compound containing a carbon-carbon triple bond. While the starting compound does not possess a triple bond, it can be a precursor to such molecules.

Table 4: Plausible Triazole Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

Indole (B1671886) and Pyrazolo Derivatives through Condensation Reactions

The activated methylene group and the aromatic nitro group in this compound make it a suitable precursor for the synthesis of heterocyclic compounds like indoles and pyrazoles through condensation reactions. These reactions typically involve the formation of a new ring by reacting the acetonitrile (B52724) derivative with a bifunctional reagent.

Indole Synthesis: While the direct conversion of this compound to indole derivatives via classical methods like the Fischer indole synthesis has not been extensively detailed in readily available literature, the potential for such transformations exists. The Leimgruber-Batcho indole synthesis, which proceeds via the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) followed by reductive cyclization, provides a conceptual framework. researchgate.net In this context, the methyl group of the starting material is key, which is analogous to the activated methylene group in this compound.

Pyrazolo Derivatives: The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.comnih.govhilarispublisher.com In the case of this compound, the methylene group, being activated by the adjacent nitrile and nitrophenyl groups, can potentially react with a suitable hydrazine to form a pyrazole ring. For instance, the reaction with hydrazine hydrate (B1144303) could lead to the formation of a 3-amino-4-(3-methyl-4-nitrophenyl)pyrazole. The reaction conditions, such as the choice of solvent and catalyst, would be crucial in directing the reaction towards the desired pyrazole product. nih.gov

A general representation of the condensation reaction to form a pyrazole derivative is shown below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine Hydrate | 3-Amino-4-(3-methyl-4-nitrophenyl)pyrazole (Hypothetical) | Condensation-Cyclization |

Formation of Alpha-Aryl Nitriles via Cross-Coupling Methodologies

The formation of new carbon-carbon bonds at the alpha position of the nitrile group in this compound can be achieved through modern cross-coupling methodologies. These reactions are pivotal for introducing aryl substituents, leading to the synthesis of more complex alpha-aryl nitriles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. wikipedia.orgharvard.edunih.govorganic-chemistry.org In a typical Suzuki reaction, an organoboron compound, such as an arylboronic acid, is coupled with an organic halide in the presence of a palladium catalyst and a base. To apply this to this compound, the alpha-position would first need to be functionalized with a suitable leaving group, such as a halide. Alternatively, direct C-H arylation methodologies are emerging as a more atom-economical approach.

Copper-catalyzed cross-coupling reactions also offer a viable route for the arylation of nitriles. nih.govst-andrews.ac.ukchemrxiv.orgresearchgate.net These reactions can proceed under various conditions and may offer different substrate scope and functional group tolerance compared to palladium-catalyzed systems. For instance, the coupling of this compound with an aryl boronic acid in the presence of a copper catalyst could yield the corresponding alpha-aryl nitrile.

The following table summarizes a hypothetical cross-coupling reaction:

| Acetonitrile Derivative | Coupling Partner | Catalyst System | Product |

| This compound | Arylboronic Acid | Palladium Catalyst / Base | 2-Aryl-2-(3-methyl-4-nitrophenyl)acetonitrile |

| This compound | Aryl Halide | Copper Catalyst / Ligand | 2-Aryl-2-(3-methyl-4-nitrophenyl)acetonitrile |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient in terms of atom economy and step-count. The reactive functionalities of this compound make it a promising candidate for incorporation into such reactions.

For instance, the activated methylene group could participate as a nucleophile in reactions like the Gewald reaction for the synthesis of highly substituted thiophenes, or in variations of the Hantzsch pyridine (B92270) synthesis. Furthermore, the nitrile group itself can be a reactive component in certain MCRs.

While specific examples of MCRs directly employing this compound are not prominently documented in the reviewed literature, its structural motifs are found in reactants for various MCRs. For example, nitrophenylacetonitriles are known to be used in the synthesis of complex heterocyclic structures. The development of novel MCRs involving this specific substrate could lead to the rapid generation of diverse chemical libraries with potential applications in medicinal chemistry and materials science.

A hypothetical multi-component reaction could involve:

| Component 1 | Component 2 | Component 3 | Product Class |

| This compound | Aldehyde | Sulfur | Substituted Thiophene |

| This compound | Aldehyde | Amine | Substituted Pyridine |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Elemental Composition and Molecular Formula Confirmation

Further research and publication of the analytical data for 2-(3-Methyl-4-nitrophenyl)acetonitrile are necessary before a comprehensive article on its spectroscopic properties can be composed.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of molecular structures in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions that dictate the packing of molecules in a crystal lattice.

While the specific crystal structure of this compound is not available in the surveyed literature, analysis of the closely related compound, p-Nitrophenylacetonitrile (also known as 4-Nitrophenylacetonitrile), offers significant insight into the expected structural features. Single-crystal X-ray diffraction studies of p-Nitrophenylacetonitrile have been deposited in the Cambridge Structural Database (CSD), providing a reliable model for this class of compounds nih.gov.

The analysis would reveal the spatial orientation of the methyl, nitro, and acetonitrile (B52724) groups relative to the benzene (B151609) ring. Key structural parameters, such as the planarity of the aromatic ring and the torsion angle of the nitro group with respect to the ring, are of particular interest. In many nitroaromatic compounds, the nitro group is slightly twisted out of the plane of the benzene ring researchgate.net. The crystal packing is expected to be influenced by intermolecular interactions, such as weak hydrogen bonds and π–π stacking, which are common in aromatic nitro compounds.

A representative summary of crystallographic data, based on the analogous p-Nitrophenylacetonitrile, is presented below.

Interactive Table: Crystallographic Data for p-Nitrophenylacetonitrile

| Parameter | Value |

| Compound Name | p-Nitrophenylacetonitrile |

| Chemical Formula | C₈H₆N₂O₂ |

| CSD Deposition No. | 177115 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.25 |

| b (Å) | 5.92 |

| c (Å) | 12.06 |

| α (°) | 90 |

| β (°) | 108.5 |

| γ (°) | 90 |

| Volume (ų) | 762.3 |

| Z | 4 |

Note: Data is for the representative compound p-Nitrophenylacetonitrile and serves as an illustrative example.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical and materials science fields.

Based on the available literature, specific polymorphism studies for this compound or closely related nitrophenylacetonitrile derivatives have not been extensively reported. However, aromatic nitro compounds are known to exhibit polymorphism due to the potential for different intermolecular packing arrangements influenced by the highly polar nitro group researchgate.net. Investigations into potential polymorphism would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared spectroscopy.

Electrochemical Analytical Methods for Redox Behavior

Electrochemical methods are highly sensitive techniques used to investigate the redox properties of molecules. For this compound, the primary electroactive center is the nitroaromatic group, which is readily reducible.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of a species in solution. In a typical CV experiment, the potential of a working electrode is ramped linearly versus time in a cyclic fashion, and the resulting current is measured.

The electrochemical reduction of aromatic nitro compounds has been extensively studied plu.mxdtic.mil. In aprotic media like acetonitrile, the reduction of the nitro group (Ar-NO₂) typically proceeds through a series of electron-transfer steps. The first step is often a quasi-reversible, one-electron reduction to form a nitro radical anion (Ar-NO₂⁻) researchgate.netnih.gov.

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻

This initial reduction is followed by further, often irreversible, reduction steps at more negative potentials, leading to the formation of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species, and ultimately the corresponding amine (Ar-NH₂) with the consumption of multiple electrons and protons researchgate.net. A typical cyclic voltammogram for a nitroaromatic compound in an aprotic solvent would show a cathodic peak corresponding to the formation of the radical anion. On the reverse scan, an anodic peak may be observed if the radical anion is stable on the timescale of the experiment.

Interactive Table: Typical Experimental Parameters for Cyclic Voltammetry

| Parameter | Typical Value/Condition |

| Working Electrode | Glassy Carbon, Platinum, or Gold |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Auxiliary Electrode | Platinum Wire |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) |

| Scan Rate (ν) | 20 - 200 mV/s |

| Analyte Concentration | 1 - 10 mM |

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced pulse-based electrochemical techniques that offer enhanced sensitivity and better resolution compared to CV. These methods are particularly well-suited for quantitative analysis.

In DPV, small potential pulses of constant amplitude are superimposed on a linearly increasing potential ramp. The current is sampled just before the pulse and at the end of the pulse, and the difference between these two currents is plotted against the potential. This method effectively minimizes the contribution of non-faradaic (charging) current, resulting in a peak-shaped output where the peak height is directly proportional to the analyte's concentration.

SWV employs a square-wave potential waveform superimposed on a staircase ramp. The current is sampled at the end of both the forward and reverse pulses of each square wave. The differential current is then plotted against the potential. SWV is extremely fast and sensitive, allowing for rapid analysis.

For this compound, both DPV and SWV would be expected to show a well-defined peak corresponding to the reduction of the nitro group. Due to their high sensitivity, these techniques would be ideal for determining trace amounts of the compound.

Theoretical and Computational Studies of 2 3 Methyl 4 Nitrophenyl Acetonitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust and cost-effective method for investigating the electronic structure and reactivity of organic molecules. jmaterenvironsci.com DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, thereby elucidating detailed reaction mechanisms. For molecules like 2-(3-Methyl-4-nitrophenyl)acetonitrile, DFT can be used to model various transformations, such as nucleophilic substitution, cycloaddition, and decomposition pathways. nih.govrsc.org By calculating the energies of reactants, products, and intermediate structures, a comprehensive picture of the reaction landscape can be constructed.

Different functionals, such as B3LYP and M06-2X, are often employed in conjunction with various basis sets (e.g., 6-31G(d) or def2-TZVP) to achieve a balance between computational cost and accuracy. jmaterenvironsci.commdpi.comresearchgate.net These calculations provide detailed information on reaction thermodynamics and kinetics, helping to predict the feasibility and outcomes of chemical processes.

Transition State Analysis and Activation Energy Barriers

A cornerstone of mechanistic studies using DFT is the identification and characterization of transition states (TS). wikipedia.org A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. wikipedia.org Locating the TS allows for the calculation of the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. wikipedia.org

For reactions involving substituted phenylacetonitriles, DFT calculations can determine the geometries of transition states for various steps. For example, in a nucleophilic attack at the benzylic carbon, the TS would feature partially formed and broken bonds. The calculated activation energy barrier directly correlates with the reaction rate; a lower barrier implies a faster reaction. Kinetic studies on related nitrophenyl compounds have shown that these barriers can be accurately modeled, providing insights that align with experimental observations. nih.gov The presence of substituents—the methyl and nitro groups in this case—significantly influences the stability of the transition state and, consequently, the activation energy.

| Computational Parameter | Definition & Significance |

| Transition State (TS) | The highest energy structure along the reaction pathway, representing the barrier to reaction. Its geometry reveals the nature of bond formation and cleavage. wikipedia.org |

| Activation Energy (Ea or ΔG‡) | The minimum energy required for reactants to transform into products. A lower activation energy corresponds to a faster reaction rate. wikipedia.org |

| Reaction Coordinate | A path that connects reactants to products through the transition state, illustrating the progress of the reaction. |

Elucidation of Electronic Structure and Reactivity Predictions

DFT is a powerful tool for understanding the electronic structure of this compound, which is key to predicting its reactivity. Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. jmaterenvironsci.com These quantum chemical descriptors serve as powerful indicators of chemical behavior. jmaterenvironsci.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap often suggests higher reactivity. For this compound, the strong electron-withdrawing nature of the nitro and cyano groups is expected to lower the LUMO energy, making the molecule a good electron acceptor. The molecular electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. jmaterenvironsci.com Studies on similar nitroaromatic compounds confirm that the nitro group creates a significant region of positive potential on the aromatic ring. researchgate.net

Solvent Effects in Computational Models of Reactions

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. numberanalytics.com Computational models account for these solvent effects through two primary approaches: implicit and explicit solvation models.

Implicit models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its ability to stabilize charged intermediates or transition states. numberanalytics.com

Explicit models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which are crucial in many reactions. nih.gov

For reactions of this compound, the choice of solvent is critical. Polar solvents like acetonitrile (B52724) or methanol (B129727) would be expected to stabilize polar or charged transition states, potentially lowering the activation barrier compared to nonpolar solvents like cyclohexane. nih.govsemanticscholar.org Computational studies on similar reactions demonstrate that barrier heights can change significantly with the solvent environment. nih.gov

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. While DFT is excellent for stationary points on a potential energy surface, MD explores the conformational landscape and the explicit interactions with the environment, such as a solvent. nrel.gov

For this compound, MD simulations could be used to:

Study Solvation Structure: Analyze how solvent molecules, like water or acetonitrile, arrange themselves around the solute. Radial distribution functions from MD can show the precise distances and orientations of solvent molecules relative to the nitro, methyl, and cyano groups. nih.gov

Investigate Conformational Dynamics: While relatively rigid, the molecule has rotational freedom around the C-C single bonds. MD can explore the preferred conformations and the energy barriers between them.

Simulate Transport Properties: MD can be used to calculate properties like diffusion coefficients, which are relevant for understanding how the molecule moves through a medium.

MD simulations are particularly powerful when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. chemrxiv.org In such a simulation, the reacting part of the system (e.g., the acetonitrile group and an attacking nucleophile) is treated with high-level quantum mechanics, while the surrounding solvent and parts of the molecule are treated with classical mechanics, providing a balance of accuracy and computational feasibility. chemrxiv.org

Structure-Reactivity Relationship Modelling

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in chemistry. Computational modeling allows for the systematic investigation of these relationships by modifying the molecular structure and calculating the resulting changes in reactivity descriptors. chemrxiv.org

Substituent Effects on Chemical Reactivity (e.g., Nitro Group Influence)

The reactivity of this compound is heavily influenced by the electronic properties of the methyl and nitro substituents on the phenyl ring. These effects can be dissected into inductive and resonance contributions.

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds. researchgate.net

Resonance Effect (-R): The nitro group can delocalize pi-electrons from the ring onto its oxygen atoms, further reducing the electron density, particularly at the ortho and para positions. researchgate.net This makes the ring significantly less reactive towards electrophilic attack (deactivated) and directs incoming electrophiles to the meta position. libretexts.orglibretexts.org

Methyl Group (-CH₃): The methyl group is a weak electron-donating group.

Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbons of the benzene (B151609) ring and thus donate electron density inductively. ucsb.edu

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the ring.

The combined effect of these substituents on this compound is a significant polarization of the molecule. The powerful electron-withdrawing capacity of the nitro group, para to the acetonitrile moiety, greatly increases the acidity of the benzylic protons (the -CH₂- group). This stabilization of the resulting carbanion (anion formed after deprotonation) makes the molecule susceptible to reactions involving base-catalyzed deprotonation. researchgate.net The methyl group at the meta position has a weaker electronic influence on the acetonitrile group's reactivity but can exert steric effects on reactions occurring at adjacent positions on the ring.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Phenyl Ring |

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Deactivation |

| -CH₃ (Methyl) | Weakly Donating (+I) | Weakly Donating (Hyperconjugation) | Weak Activation |

Advanced Quantum Chemical Analyses of this compound

Theoretical and computational chemistry offers profound insights into the electronic structure and reactivity of molecules. For this compound, advanced quantum chemical analyses, such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are instrumental in elucidating its chemical behavior. These methods, typically employing Density Functional Theory (DFT), provide a detailed picture of orbital interactions, charge distribution, and intramolecular stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be localized primarily on the phenyl ring, influenced by the electron-donating methyl group. The LUMO, conversely, would be predominantly situated on the electron-withdrawing nitro group and the acetonitrile moiety, indicating these are the likely sites for nucleophilic attack.

Interactive Table: Frontier Molecular Orbital Energies of an Analogous Compound (p-Nitroaniline) Note: This data is for an analogous compound and is intended for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -6.69 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.15 |

Data calculated at the B3LYP/6-311G(d,p) level of theory for p-nitroaniline. thaiscience.info

The relatively large energy gap for a related compound like p-nitroaniline suggests significant stability. thaiscience.info For this compound, the combined effects of the methyl, nitro, and cyano groups would modulate these energy levels.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. numberanalytics.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent neutral or weakly interacting regions.

In the case of this compound, the MEP map would be expected to show distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, owing to their high electronegativity. These sites are the most probable targets for electrophiles.

Positive Potential (Blue): Regions of positive potential would likely be found around the hydrogen atoms of the phenyl ring and the methyl group, making them susceptible to interactions with nucleophiles.

Interactive Table: Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Nitro Group (Oxygen atoms) | Highly Negative (Red) | Site for Electrophilic Attack |

| Cyano Group (Nitrogen atom) | Negative (Yellow/Red) | Site for Electrophilic Attack |

| Phenyl Ring (Hydrogen atoms) | Positive (Blue) | Site for Nucleophilic Interaction |

| Methyl Group (Hydrogen atoms) | Positive (Blue) | Site for Nucleophilic Interaction |

This visualization of charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized electron-pair "Lewis-like" bonding units. nih.gov This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which result from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Delocalization of π-electrons from the phenyl ring (donor) to the antibonding π* orbitals of the nitro and cyano groups (acceptors).

Interactions involving the C-H bonds of the methyl group and the methylene (B1212753) bridge with adjacent antibonding orbitals.

These charge transfers from Lewis-type (donor) to non-Lewis-type (acceptor) orbitals represent the deviation from an idealized Lewis structure and are indicative of electron delocalization. rsc.org

Interactive Table: Expected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: The E(2) values are representative and based on general principles of hyperconjugation in similar systems.

| Donor Orbital (i) | Acceptor Orbital (j) | Estimated E(2) (kcal/mol) | Type of Interaction |

| π(C-C) of Phenyl Ring | π(N-O) of Nitro Group | High | π-conjugation |

| π(C-C) of Phenyl Ring | π(C≡N) of Cyano Group | Moderate | π-conjugation |

| σ(C-H) of Methyl Group | π(C-C) of Phenyl Ring | Low | σ-π hyperconjugation |

| Lone Pair (N) of Cyano Group | σ(C-C) of Phenyl Ring | Low | Lone pair delocalization |

The magnitude of the E(2) values quantifies the stabilization gained from these electronic delocalizations, providing a deeper understanding of the molecule's electronic structure and stability.

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of Novel and Green Synthetic Pathways for Derivatization

Future efforts in the derivatization of 2-(3-Methyl-4-nitrophenyl)acetonitrile will increasingly focus on the principles of green chemistry to minimize environmental impact and enhance sustainability. Research is anticipated to move beyond traditional synthetic methods towards the adoption of cleaner and more efficient technologies.

Key Areas of Development:

Biocatalysis: The use of enzymes, particularly nitrilases, offers a promising green route for the selective hydrolysis of the nitrile group to a carboxylic acid or amide under mild, aqueous conditions. This approach can provide high enantioselectivity, which is crucial for the synthesis of chiral building blocks. Arylacetonitrilases, which show specificity for aromatic nitriles, are of particular interest for developing biocatalytic routes to valuable aryl acetic acid derivatives.

Photocatalysis: Visible-light photoredox catalysis is a rapidly evolving field that enables a wide range of chemical transformations under mild conditions. Future research could explore the use of photocatalysis for C-H functionalization of the methyl group or for the introduction of new substituents onto the aromatic ring of this compound.

Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. The nitro group of this compound can be selectively reduced to an amino group using electrochemical methods, avoiding the use of hazardous and stoichiometric metal hydrides.

Benign Solvents: A significant shift towards the use of environmentally friendly solvents such as water, supercritical fluids, and bio-based solvents is expected. The development of synthetic protocols for the derivatization of this compound in these green solvents will be a key research focus.

A comparative table of traditional versus green synthetic approaches is presented below:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses volatile and hazardous organic solvents. | Employs water, supercritical fluids, or biodegradable solvents. |

| Reagents | May involve stoichiometric and toxic reagents. | Utilizes catalytic amounts of reagents and enzymatic processes. |

| Energy | Frequently requires high temperatures and pressures. | Often proceeds at ambient temperature and pressure. |

| Waste | Can generate significant amounts of hazardous waste. | Aims for high atom economy and minimal waste production. |

Exploration of New Catalytic Systems and Methodologies for Specific Transformations

The development of novel catalytic systems will be instrumental in unlocking the full synthetic potential of this compound. Research will focus on creating highly selective and efficient catalysts for specific chemical transformations.

Emerging Catalytic Methodologies:

Palladium-Catalyzed Cross-Coupling: Advanced palladium catalysts will enable the selective functionalization of the aromatic ring. For instance, C-H activation strategies could allow for the direct introduction of aryl, alkyl, or other functional groups at specific positions, guided by the existing substituents.

Organocatalysis: Chiral organocatalysts can be employed for the asymmetric α-functionalization of the acetonitrile (B52724) moiety. This approach provides a metal-free alternative for the synthesis of enantiomerically enriched products.

Photoredox Catalysis: The combination of photoredox catalysis with other catalytic methods, such as transition metal catalysis (dual catalysis), can enable previously inaccessible transformations. This could be applied to the functionalization of this compound with a wide range of radical precursors.

Nanocatalysis: The use of catalytically active nanoparticles can offer advantages in terms of reactivity, selectivity, and catalyst recyclability. Future research could explore the use of metal or metal oxide nanoparticles for various transformations of this compound.

The following table summarizes potential catalytic transformations for this compound:

| Transformation | Catalytic System | Potential Product |

| C-H Arylation | Palladium(II) Catalysis | Di- or tri-substituted phenylacetonitriles |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysis | Enantiomerically enriched α-alkylated nitriles |

| Nitro Group Reduction | Heterogeneous Catalysis (e.g., Pd/C) | 2-(4-Amino-3-methylphenyl)acetonitrile |

| Nitrile Hydrolysis | Nitrilase Biocatalyst | 2-(3-Methyl-4-nitrophenyl)acetic acid |

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing existing methods and designing new, more efficient synthetic routes.

Methods for Mechanistic Investigation:

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state structures, and the roles of catalysts and intermediates. These studies can help to rationalize observed selectivities and predict the feasibility of new reactions.

Kinetic Analysis: Detailed kinetic studies, including reaction rate measurements and the determination of reaction orders, can help to elucidate the rate-determining steps of a reaction and provide evidence for proposed mechanisms.

Spectroscopic Techniques: In situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to identify and characterize reactive intermediates, providing direct evidence for proposed reaction pathways.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., deuterium (B1214612) labeling) can provide valuable information about bond-breaking and bond-forming steps in a reaction mechanism.

By combining these experimental and computational techniques, researchers can gain a comprehensive understanding of the complex reaction pathways involved in the derivatization of this compound.

Synthesis of Highly Functionalized Derivatives with Tailored Reactivity Profiles

The synthesis of highly functionalized derivatives of this compound with precisely controlled reactivity is a key area for future research. The ability to introduce a variety of functional groups will expand the utility of this compound as a building block in medicinal chemistry and materials science.

Strategies for Synthesis:

Sequential Functionalization: A stepwise approach to introduce different functional groups onto the aromatic ring and the acetonitrile side chain will allow for the synthesis of complex and diverse molecular architectures.

Multi-component Reactions: The development of multi-component reactions involving this compound will provide a highly efficient and atom-economical route to complex molecules in a single step.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable. Research will focus on developing methods for the late-stage functionalization of complex molecules derived from this compound.

The table below illustrates the potential for creating tailored reactivity profiles:

| Functional Group Introduced | Potential Reactivity |

| Aldehyde | Can undergo nucleophilic addition, Wittig reactions, etc. |

| Alkyne | Can participate in click chemistry, Sonogashira coupling, etc. |

| Boronic Ester | Enables Suzuki-Miyaura cross-coupling reactions. |

| Azide (B81097) | Can be used in cycloaddition reactions and for bioconjugation. |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The integration of synthetic routes for the derivatization of this compound with continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.

Benefits of Modern Synthesis Technologies:

Enhanced Safety: Flow reactors allow for the safe handling of hazardous reagents and reactions by minimizing the reaction volume and providing excellent heat and mass transfer.

Improved Reproducibility: Automated systems provide precise control over reaction parameters, leading to higher reproducibility and consistency.

Rapid Optimization: Automated platforms can be used to rapidly screen a large number of reaction conditions, accelerating the optimization of synthetic protocols.

Scalability: Flow chemistry allows for the seamless scaling of reactions from the laboratory to industrial production without the need for extensive re-optimization.

The development of continuous flow processes for the synthesis and derivatization of this compound will be a key enabler for its large-scale production and application in various fields.

Computational Design of Novel Reactions and Catalysts for Arylacetonitrile Chemistry

Computational chemistry and machine learning are becoming increasingly powerful tools for the in silico design of new reactions and catalysts. These approaches can accelerate the discovery and development of novel synthetic methodologies for arylacetonitrile chemistry.

Computational Approaches:

Quantum Mechanical (QM) Calculations: QM methods can be used to predict the reactivity of molecules and the efficiency of catalysts, guiding the design of new synthetic transformations.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and the interactions between reactants, catalysts, and solvents, aiding in the optimization of reaction conditions.

Machine Learning (ML): ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and to identify promising new catalyst structures.

By leveraging these computational tools, researchers can explore a vast chemical space and identify novel and efficient synthetic routes for the derivatization of this compound with greater speed and accuracy.

Q & A

What are the recommended synthetic routes for 2-(3-Methyl-4-nitrophenyl)acetonitrile, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of nitrophenylacetonitrile derivatives typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, 4-nitrophenylacetonitrile analogs are synthesized via cyanide substitution on halogenated precursors under reflux conditions (e.g., acetonitrile as solvent at 80–100°C) . For this compound, introducing the methyl group may require alkylation prior to nitration. Key factors include:

- Temperature: Elevated temperatures (70–100°C) enhance reaction rates but may promote side reactions like oxidation.

- Catalysts: Lewis acids (e.g., AlCl₃) improve nitration regioselectivity .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions .

Optimize yields by monitoring reaction progress via TLC or HPLC and quenching side products with aqueous workup.

How can spectroscopic techniques characterize the structural features of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect nitrile (C≡N stretch ~2240 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) functional groups .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 190 for C₁₀H₉N₂O₂) and fragmentation patterns validate the structure .

What role do the methyl and nitro substituents play in the compound’s electronic properties and reactivity?

Level: Advanced

Methodological Answer:

The methyl group acts as an electron-donating group (EDG) via hyperconjugation, increasing electron density at the meta position. The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic attacks to the ortho/para positions. Combined, these substituents create distinct electronic environments:

- Computational Studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, explaining reactivity in nucleophilic/electrophilic reactions .

- Experimental Validation: Hammett plots correlate substituent effects with reaction rates (e.g., nitration or coupling reactions) .

Adjust synthetic strategies by selecting reagents that target these electronic profiles (e.g., electrophiles for nitro-rich regions).

How can researchers resolve discrepancies in reported biological activities of nitrophenylacetonitrile derivatives?

Level: Advanced

Methodological Answer:

Contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from structural nuances or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) and compare IC₅₀ values .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, reconciling experimental variances .

What computational approaches predict the pharmacokinetics of this compound?

Level: Advanced

Methodological Answer:

- ADMET Prediction: Tools like SwissADME estimate properties:

- Lipophilicity (LogP): Critical for membrane permeability.

- Metabolic Stability: Cytochrome P450 interactions via docking simulations .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model drug-receptor interactions at atomic resolution to predict absorption and excretion .

- In Silico Toxicity: Use platforms like ProTox-II to assess hepatotoxicity or mutagenicity risks, guiding experimental prioritization .

What strategies optimize regioselectivity in reactions involving this compound?

Level: Advanced

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., nitrile) with Pd catalysts to achieve selective C–H functionalization at the ortho position .

- Protection/Deprotection: Temporarily block reactive sites (e.g., methyl via silylation) to direct nitration or alkylation .

- Solvent Effects: Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMSO) enhance kinetic selectivity .

How can researchers validate the purity of this compound for pharmacological studies?

Level: Basic

Methodological Answer:

- Chromatography:

- Elemental Analysis: Match experimental C/H/N/O percentages to theoretical values (error <0.3%) .

- Melting Point: Compare observed mp (e.g., 113–115°C for 4-nitrophenyl analogs) to literature values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.